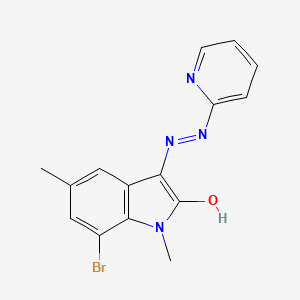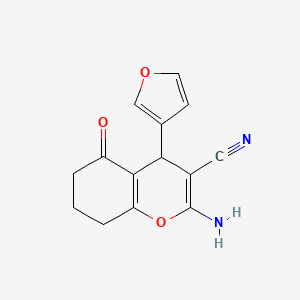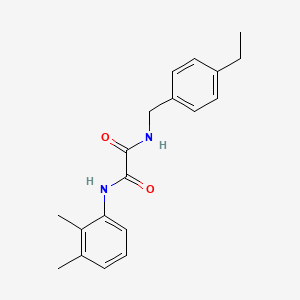
7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone), also known as BIPY-H, is a chemical compound that has gained significant attention in scientific research due to its unique properties.
作用機序
7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) exerts its biological effects through the inhibition of specific enzymes and proteins. It has been shown to inhibit the activity of topoisomerases, which are enzymes that play a critical role in DNA replication and repair. 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been shown to inhibit the activity of certain kinases, which are proteins that regulate cellular signaling pathways. By inhibiting these enzymes and proteins, 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) can disrupt cellular processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been shown to have a variety of biochemical and physiological effects. In cancer cells, 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) induces cell death through the activation of apoptosis, a process by which cells self-destruct. 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle. In addition to its anti-cancer properties, 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been shown to have anti-inflammatory and anti-microbial effects.
実験室実験の利点と制限
One of the main advantages of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is its high yield in the synthesis process, making it a cost-effective compound for research purposes. 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is also stable and can be stored for long periods of time without degradation. However, one limitation of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
将来の方向性
There are several potential future directions for the study of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone). One area of research could focus on the development of new drugs based on the structure of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone). Another area of research could focus on the use of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) as a tool for studying cellular processes, particularly in cancer cells. Additionally, further studies are needed to understand the potential toxicity and side effects of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) in vivo.
合成法
The synthesis of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) involves the reaction of 7-bromo-1,5-dimethyl-1H-indole-2,3-dione with 2-pyridinylhydrazine. The reaction is carried out in the presence of a base such as sodium hydroxide, and the resulting product is purified through recrystallization. The yield of the synthesis process is typically high, making 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) a cost-effective compound for research purposes.
科学的研究の応用
7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. 7-bromo-1,5-dimethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has also been studied for its potential use in the development of new drugs and as a tool for studying cellular processes.
特性
IUPAC Name |
7-bromo-1,5-dimethyl-3-(pyridin-2-yldiazenyl)indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O/c1-9-7-10-13(19-18-12-5-3-4-6-17-12)15(21)20(2)14(10)11(16)8-9/h3-8,21H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSOHOJJVMBOKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N(C(=C2N=NC3=CC=CC=N3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(5-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5088381.png)

![methyl 3-[(cyclobutylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5088403.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(2-propyl-5-pyrimidinyl)methyl]-3-piperidinecarboxamide](/img/structure/B5088409.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B5088416.png)

![2-(2,4-dichlorophenyl)-3-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5088426.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B5088434.png)
![N-(3,4-dimethylphenyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinamine](/img/structure/B5088436.png)
![2-{[butyl(methyl)amino]methyl}-4,6-diiodophenol](/img/structure/B5088443.png)
![[1-({1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B5088465.png)
![3,4,5-trimethoxy-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-N-(2-phenylethyl)benzamide hydrochloride hydrate](/img/structure/B5088475.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5088488.png)
